2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a complex organic compound that features a benzimidazole core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with furan-2-carboxaldehyde to form the benzimidazole core. This intermediate is then reacted with N-isopropyl-N-phenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts such as Cu(II) complexes are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the benzimidazole core can lead to various reduced benzimidazole derivatives .
Scientific Research Applications
2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as thiabendazole and albendazole, which are known for their antiparasitic activities.
Furan derivatives: Including furanones and furfurals, which have diverse applications in medicinal chemistry.
Uniqueness
2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its combined benzimidazole and furan structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(furan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPOITPDAWEQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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